molecular formula C9H14N2OS B13501096 N-(pentan-3-yl)-1,3-thiazole-5-carboxamide

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B13501096
M. Wt: 198.29 g/mol
InChI Key: ZKCFTPCYDWHDNH-UHFFFAOYSA-N
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Description

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a pentan-3-yl group attached to the nitrogen atom and a carboxamide group at the 5-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)-1,3-thiazole-5-carboxamide typically involves the reaction of thioamides with α-haloketones. The general synthetic route can be described as follows:

    Starting Materials: Thioamide and α-haloketone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated under reflux conditions for several hours.

    Product Isolation: After completion of the reaction, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(pentan-3-yl)-1,3-thiazole-5-carboxamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: N-(pentan-3-yl)-1,3-thiazole-5-carboxamide is used as a building block in organic synthesis

Biology: In biological research, thiazole derivatives are studied for their antimicrobial, antifungal, and antiviral properties. This compound may be investigated for its potential to inhibit the growth of certain microorganisms.

Medicine: Thiazole derivatives, including this compound, are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor modulators, or anti-inflammatory agents.

Industry: In the industrial sector, thiazole derivatives are used in the development of dyes, pigments, and agrochemicals. This compound may be utilized in the formulation of new products with enhanced properties.

Mechanism of Action

The mechanism of action of N-(pentan-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

    Pendimethalin: A preemergent herbicide used to prevent the germination of certain weeds. It shares structural similarities with N-(pentan-3-yl)-1,3-thiazole-5-carboxamide, particularly in the presence of the pentan-3-yl group.

    3,4-Dimethyl-2,6-dinitro-N-(pentan-3-yl)aniline: Another compound with a pentan-3-yl group, known for its herbicidal properties.

Uniqueness: this compound is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

N-pentan-3-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H14N2OS/c1-3-7(4-2)11-9(12)8-5-10-6-13-8/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

ZKCFTPCYDWHDNH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=CN=CS1

Origin of Product

United States

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